molecular formula C9H10BrClO3S B13621697 2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride

2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13621697
M. Wt: 313.60 g/mol
InChI Key: NHFGDOKOQZMRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-bromo-2-methylphenol with ethylene oxide to form 2-(4-bromo-2-methylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds .

Biological Activity

2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-methylphenol with ethylene sulfite followed by chlorosulfonation. The resulting compound is characterized by its sulfonyl chloride functional group, which is known to enhance reactivity towards nucleophiles.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing sulfonyl groups have been evaluated for their cytotoxic effects against various cancer cell lines. A study evaluated several compounds for their growth inhibitory activity against a panel of approximately sixty cancer cell lines, including leukemia and breast cancer cells. The results showed that certain derivatives had GI50 values (concentration causing 50% growth inhibition) in the micromolar range, indicating potent anticancer properties .

Table 1: Anticancer Activity Data

CompoundCell LineGI50 (µM)TGI (µM)LC50 (µM)
2hMCF7 (Breast)3.5412.8837.15
2iCCRF-CEM (Leukemia)4.0810.0030.00

The mechanism of action for sulfonyl chloride derivatives often involves the formation of reactive intermediates that can alkylate DNA or proteins, leading to apoptosis in cancer cells. The presence of halogen atoms, such as bromine, may also influence the selectivity and potency of these compounds against specific cancer types .

Case Studies

  • Study on Antitumor Activity : A comprehensive study was conducted where various sulfonamide derivatives were screened against multiple cancer cell lines. The results highlighted that modifications at the phenolic ring significantly affected the anticancer activity, with certain substitutions enhancing cytotoxicity while maintaining selectivity towards malignant cells .
  • In Vitro Evaluation : In vitro assays demonstrated that compounds similar to this compound could effectively inhibit cell proliferation in human embryonic kidney (HEK293) cell lines without significant toxicity, suggesting a favorable therapeutic index for further development .

Properties

Molecular Formula

C9H10BrClO3S

Molecular Weight

313.60 g/mol

IUPAC Name

2-(4-bromo-2-methylphenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C9H10BrClO3S/c1-7-6-8(10)2-3-9(7)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3

InChI Key

NHFGDOKOQZMRCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.